molecular formula C19H23N3O3S B2497104 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1421480-48-9

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2497104
CAS No.: 1421480-48-9
M. Wt: 373.47
InChI Key: HQHGWIZKFBHJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Potential

Research has demonstrated the synthesis of compounds closely related to 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine, with a focus on their potential as anticancer agents. A study by Gouhar and Raafat (2015) outlined the preparation of various compounds with this chemical structure and evaluated their efficacy as anticancer agents (Gouhar & Raafat, 2015).

Antimicrobial Applications

A significant body of research explores the antimicrobial potential of compounds structurally similar to this compound. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, showcasing the broad spectrum of microbial inhibition these compounds can offer (Azab, Youssef, & El-Bordany, 2013).

Tumor Inhibition and Antioxidant Properties

Research conducted by Hamdy et al. (2013) focused on synthesizing polyfunctionally substituted tetrahydronaphthalene derivatives, which included structures akin to this compound. These compounds were evaluated for their tumor inhibitory and antioxidant activities, providing insights into their potential therapeutic applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Development of MMP Inhibitors

A study by Becker et al. (2010) investigated α-sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates, closely related to the target compound, as potent inhibitors of matrix metalloproteinases (MMPs). These compounds demonstrated efficacy in inhibiting tumor growth and reducing left-ventricular hypertrophy in animal models (Becker et al., 2010).

Herbicidal Activity

The herbicidal potential of compounds structurally similar to the target compound was explored by Hosokawa et al. (2001). They synthesized enantiomers of sulfonamide compounds with a structure akin to this compound, demonstrating significant herbicidal activity (Hosokawa, Katsurada, Ikeda, Minami, & Jikihara, 2001).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use. If it has potential medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

Properties

IUPAC Name

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h5-6,9-10,13-14,17H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHGWIZKFBHJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.